molecular formula C15H14N2O2 B13669537 6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13669537
M. Wt: 254.28 g/mol
InChI Key: WGBUDDORUQILRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound developed for pharmacological research, specifically as a novel class of melatonin receptor ligand . Scientific studies have designed and synthesized this family of 2-phenylimidazo[1,2-a]pyridines to act as melatonin receptor agonists, targeting the MT1 and MT2 receptor subtypes which play a central role in regulating sleep-wake cycles and circadian rhythms . This compound is part of research efforts to create analogues with more favorable metabolic and pharmacological properties than melatonin itself, addressing limitations such as a short half-life and poor oral bioavailability . The imidazo[1,2-a]pyridine scaffold serves as a key bioisostere for the indole ring found in melatonin, with the 2-phenyl substitution and the 6-methoxy group identified as positive influences on receptor binding affinity . Researchers value this compound for investigating the distinct physiological roles of MT1 and MT2 receptor subtypes and for developing potential tools for sleep and circadian rhythm disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-5-3-4-11(8-12)14-10-17-9-13(19-2)6-7-15(17)16-14/h3-10H,1-2H3

InChI Key

WGBUDDORUQILRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Ultrasound-Assisted Synthesis Using 2-Aminopyridine and 2-Bromoacetophenone Derivatives

A prominent method for synthesizing imidazo[1,2-a]pyridines, including methoxy-substituted derivatives, involves the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives under ultrasonic irradiation. This method was developed to provide a rapid and efficient route with environmentally benign conditions.

  • Reaction Conditions : The reaction is carried out in polyethylene glycol 400 (PEG-400) as a solvent, which is cheap, nontoxic, and compatible with ultrasound conditions.
  • Base : Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) is used as the base.
  • Ultrasound Parameters : Sonication at 60% amplitude, 20 kHz frequency, typically for 15 to 30 minutes.
  • Substrate Scope : Various 2-bromoacetophenone derivatives with electron-donating or electron-withdrawing groups on the aromatic ring are tolerated, including methoxy substituents.
  • Yields : Good to excellent yields (54% to over 90%) are reported, with electron-rich acetophenones generally showing higher reactivity and yields.
Table 1: Representative Yields of Imidazo[1,2-a]pyridines from 2-Bromoacetophenones under Ultrasound Irradiation
Entry 2-Bromoacetophenone Derivative (R group) Product Yield (%) Reaction Time (min)
1 2-Bromo-4-methoxyacetophenone 81 30
2 2-Bromoacetophenone (unsubstituted) 95 30
3 2-Bromo-4-chloroacetophenone 70 30
4 2-Bromo-3-methoxyacetophenone 72 30

Note: The methoxy-substituted derivatives relevant to 6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine fall within this scope and exhibit good yields under these conditions.

  • Advantages : Short reaction times, mild conditions, environmentally friendly solvent, and ease of operation.
  • Mechanism : The reaction proceeds via nucleophilic attack of the 2-aminopyridine on the α-bromoketone, followed by cyclization and elimination to form the imidazo[1,2-a]pyridine ring system.

Catalyst-Free and Solvent-Free Condensation of α-Haloketones with 2-Aminopyridines

Another efficient preparation method involves the direct condensation of α-haloketones with 2-aminopyridines without the use of any additional catalyst or solvent.

  • Reaction Conditions : The reactants are mixed and heated, typically under solvent-free conditions, which simplifies the process and reduces waste.
  • Substrate Scope : This method accommodates various α-haloketones including those bearing methoxy substituents on the aromatic ring.
  • Yields : Generally good to excellent yields are obtained.
  • Advantages : Simplicity of operation, no requirement for catalysts or solvents, and environmentally benign.

Summary Table of Preparation Methods

Method Key Reagents Conditions Solvent Catalyst/Base Reaction Time Yield Range (%) Notes
Ultrasound-Assisted Synthesis 2-Aminopyridine + 2-Bromoacetophenone derivatives Sonication, 20 kHz, 60% amplitude PEG-400 NaHCO3 or K2CO3 15-30 min 54-95 Environmentally friendly, mild, rapid
Catalyst-Free, Solvent-Free Condensation 2-Aminopyridine + α-Haloketones Heating under solvent-free conditions None None Variable Good to excellent Simple, no catalyst or solvent required
Ritter-Type Catalytic Method 2-Aminopyridine + Aldehyde + Nitrile Heating at 150 °C in sealed tube Dichloroethane Bi(OTf)3, p-TsOH Overnight Moderate to good More complex, requires catalyst and solvent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with key analogs:

IP-Se-06 (3-((2-Methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine)

  • Substituents : Selenium atom at position 3, 7-methyl group, 2-phenyl ring with a 2-methoxy substituent.
  • Activity: Exhibits potent cytotoxicity against glioblastoma A172 cells (IC50 = 1.8 µM) and selectivity for cancer cells over normal cells .
  • Key Difference : Replacement of selenium with methoxy groups in the target compound may reduce redox-modulating activity but improve metabolic stability.

6-Methyl-2-(3-Nitrophenyl)imidazo[1,2-a]pyridine

  • Substituents : 6-methyl group, 2-(3-nitrophenyl) ring.
  • Activity : Nitro groups (electron-withdrawing) contrast with methoxy groups (electron-donating) in the target compound. Nitro-substituted analogs are often associated with enhanced electrophilic reactivity but may exhibit higher toxicity .

2-(Adamantan-1-yl)imidazo[1,2-a]pyridine Derivatives

  • Substituents : Adamantyl or biphenyl moieties at position 2.
  • Activity : Biphenyl-substituted derivatives (e.g., compound 2h in ) show strong acetylcholinesterase (AChE) inhibition (IC50 = 79 µM), while adamantyl derivatives display moderate activity .
  • Key Difference : The target compound’s 3-methoxyphenyl group may offer better steric compatibility with certain enzyme active sites compared to bulky adamantyl groups.

SCH 28080 (Antiulcer Agent)

  • Substituents: 3-(Cyanomethyl), 8-(phenylmethoxy) groups.
  • Activity : Inhibits gastric H+/K+-ATPase, combining antisecretory and cytoprotective effects .
  • Key Difference: The absence of a cyanomethyl group in the target compound suggests divergent mechanisms of action.

Structural and Functional Analysis Table

Compound Name Key Substituents Biological Activity IC50/EC50 Reference
6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine 6-OCH3, 2-(3-OCH3Ph) Not reported in evidence N/A N/A
IP-Se-06 3-Se-(2-OCH3Ph), 7-CH3, 2-Ph Antiglioblastoma (A172 cells) 1.8 µM
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 6-CH3, 2-(3-NO2Ph) Not reported N/A
2h (AChE Inhibitor) 2-Biphenyl, R4=CH3 Acetylcholinesterase inhibition 79 µM
SCH 28080 3-CH2CN, 8-OBz H+/K+-ATPase inhibition Not specified

Biological Activity

6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its potential as a therapeutic agent.

Synthesis

The synthesis of 6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridines with various aromatic aldehydes or ketones under specific conditions. The use of bases such as potassium carbonate has been reported to optimize yields in these reactions, allowing for the efficient formation of the imidazo[1,2-a]pyridine scaffold .

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor . It has been shown to inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and clock kinase 1 (CLK1) at micromolar concentrations. The SAR analysis indicates that modifications at the 6-position of the imidazo[1,2-a]pyridine ring can significantly affect inhibitory potency. For instance, substituents like methoxy and hydroxyl groups have been explored for their impact on activity .

Cytotoxicity

In vitro assays using human cervical carcinoma HeLa cells demonstrated that certain derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for several compounds were found to be below 150 µM, indicating significant cytotoxic potential . The study also noted that the introduction of bulky substituents could reduce activity against cancer cell lines .

Anti-parasitic Activity

Another area of interest is the anti-parasitic activity of related imidazo[1,2-a]pyridine compounds. For example, derivatives have shown efficacy against Trypanosoma cruzi and Leishmania donovani, highlighting their potential in treating parasitic infections. These compounds were validated through intracellular infection assays, confirming their effectiveness in inhibiting parasite growth .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the imidazo[1,2-a]pyridine core. The presence of methoxy groups at specific positions has been correlated with enhanced biological activity. For instance, variations in substituents at the 6-position were found to modulate kinase inhibition and cytotoxicity profiles .

Table: Summary of Biological Activities

CompoundActivity TypeTarget/Cell LineIC50 (µM)
6-Methoxy-2-(3-methoxyphenyl)Kinase InhibitionDYRK1A, CLK1Micromolar
Various DerivativesCytotoxicityHeLa Cells<150
Related CompoundsAnti-parasiticT. cruzi, L. donovaniEffective

Case Studies

Several case studies have documented the synthesis and testing of derivatives based on the imidazo[1,2-a]pyridine scaffold:

  • Study on Kinase Inhibition : A study synthesized a series of imidazo[1,2-a]pyridines and evaluated their inhibitory effects on DYRK1A and CLK1. Results indicated that specific substitutions at the 6-position could enhance inhibitory activity significantly .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various analogs against HeLa cells using PrestoBlue® viability assays. Compounds with IC50 values below 150 µM were identified as highly cytotoxic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for imidazo[1,2-a]pyridine derivatives, and how do substituent positions (e.g., C-2, C-3, C-6) influence reactivity?

  • Methodological Answer : The imidazo[1,2-a]pyridine core is typically synthesized via condensation of 2-aminopyridines with α-haloketones or via multicomponent reactions. Substituent positions critically affect reactivity; for example, C-3 is a common site for electrophilic substitution (e.g., Friedel-Crafts acylation) due to its electron-rich nature . At C-6, methoxy groups can enhance solubility or modulate electronic effects, while C-2 aryl groups (e.g., 3-methoxyphenyl) may influence steric and electronic interactions in biological targets . Standard reagents include AlCl₃ for acylation and Pd/C for hydrogenation .

Q. How can researchers screen for biological activity in imidazo[1,2-a]pyridine derivatives, and what assays are commonly used?

  • Methodological Answer : In vitro assays for COX-2 inhibition (e.g., enzyme immunoassays), antimicrobial activity (e.g., microdilution methods against Staphylococcus aureus or Pseudomonas aeruginosa), and cytotoxicity (e.g., MTT assays on cancer cell lines) are standard . For example, COX-2 inhibitory potency is quantified via IC₅₀ values, with selectivity indices calculated against COX-1 . Negative results, such as lack of antibacterial activity in thioalkyl derivatives, highlight the need for substituent optimization .

Q. What structural features of imidazo[1,2-a]pyridines correlate with therapeutic potential?

  • Methodological Answer : Key features include:

  • C-3 substituents : Morpholine or phenylamino groups enhance COX-2 selectivity (e.g., IC₅₀ = 0.07 μM, selectivity index = 217.1) .
  • C-2 aryl groups : 3-Methoxyphenyl or pyridinyl moieties improve receptor binding (e.g., GABA receptor models) .
  • C-6 methoxy groups : Enhance metabolic stability and solubility . Computational tools like electrostatic potential maps (EPM) predict bioactivity by analyzing charge distribution .

Advanced Research Questions

Q. How can regioselective functionalization at C-3 be achieved, and what challenges arise in competing reaction pathways?

  • Methodological Answer : C-3 acylation via Friedel-Crafts reactions (acetic anhydride, catalytic AlCl₃, neat conditions) achieves regioselectivity, but competing C-2 or C-6 reactions may occur with bulky substituents . Mechanistic studies using computational reaction coordinate diagrams optimize conditions . For example, high heat (110°C) and inert atmospheres suppress side reactions .

Q. What strategies address contradictory data in biological activity, such as inactive derivatives in antimicrobial screens?

  • Methodological Answer : Negative results (e.g., lack of antibacterial activity in 2-thioalkyl-3-nitro derivatives) necessitate iterative design:

  • Substituent variation : Replace nitro groups with electron-withdrawing or donating groups to modulate redox properties .
  • Scaffold hopping : Hybridize with oxadiazoles or pyrimidines to enhance target engagement .
  • Dosage optimization : Test higher concentrations or alternative delivery systems (e.g., nanoparticles) .

Q. How do computational models guide the design of imidazo[1,2-a]pyridine derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Ligand-based modeling : EPM analysis predicts CENP-E inhibitory activity by mapping electron density .
  • Docking studies : GABA receptor models identify acetylated derivatives with strong hydrogen-bonding interactions .
  • ADME prediction : Tools like SwissADME assess metabolic stability, particularly for methoxy groups prone to demethylation .

Q. What are the implications of metabolic pathways (e.g., thiocyanate formation) for imidazo[1,2-a]pyridine drug candidates?

  • Methodological Answer : Metabolism studies using ¹³C/¹⁴C-labeled analogs reveal that 3-cyanomethyl or 3-amino substituents are metabolized to thiocyanate, impacting toxicity and dosing . Strategies to mitigate this include:

  • Structural blocking : Introduce fluorine at vulnerable positions to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask reactive groups (e.g., ester prodrugs) to delay metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.